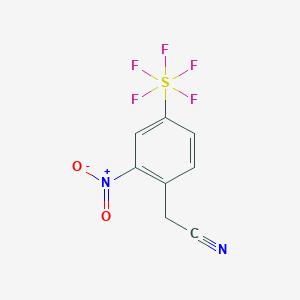

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile

CAS No.: 1309569-40-1

Cat. No.: VC2992155

Molecular Formula: C8H5F5N2O2S

Molecular Weight: 288.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1309569-40-1 |

|---|---|

| Molecular Formula | C8H5F5N2O2S |

| Molecular Weight | 288.2 g/mol |

| IUPAC Name | 2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile |

| Standard InChI | InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-2-1-6(3-4-14)8(5-7)15(16)17/h1-2,5H,3H2 |

| Standard InChI Key | YINMUFZCLLETTI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])CC#N |

| Canonical SMILES | C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])CC#N |

Introduction

Fundamental Properties and Structure

Chemical Identity and Nomenclature

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is identified by the CAS registry number 1309569-40-1, providing a unique identifier for this chemical entity in scientific databases and literature . The IUPAC name for this compound is 2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile, which systematically describes its chemical structure according to international nomenclature standards. The compound's chemical structure is further defined by its InChI notation: InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-2-1-6(3-4-14)8(5-7)15(16)17/h1-2,5H,3H2, and its corresponding InChI Key: YINMUFZCLLETTI-UHFFFAOYSA-N, which serves as a standardized representation for database searches and chemical information retrieval. When represented in Simplified Molecular-Input Line-Entry System (SMILES) notation, the compound is denoted as C1=CC(=C(C=C1S(F)(F)(F)(F)F)N+[O-])CC#N, providing a linear text representation of its molecular structure.

Structural Features and Molecular Composition

The molecular structure of (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile reveals several important functional groups integrated into a single organic framework. At its core is a phenyl ring with three key substituents strategically positioned: a nitro group (-NO2) at the ortho position (position 2), a pentafluorosulfanyl group (-SF5) at the para position (position 4), and an acetonitrile group (-CH2CN) attached to the phenyl ring. The pentafluorosulfanyl group represents one of the most interesting aspects of this molecule, consisting of a sulfur atom bonded to five fluorine atoms in an octahedral geometry, contributing to the compound's unique electronic properties and chemical behavior . The nitro group, positioned ortho to the acetonitrile functionality, introduces electronic effects that influence the reactivity patterns of the compound, while the nitrile terminus provides opportunities for further functionalization through various chemical transformations. This specific arrangement of functional groups creates a molecule with distinctive chemical reactivity, physical properties, and potential applications in organic synthesis and pharmaceutical development.

Chemical Characteristics

Electronic Properties

The electronic properties of (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile are significantly influenced by the electronic effects of its functional groups, particularly the strong electron-withdrawing nature of both the pentafluorosulfanyl and nitro groups . The pentafluorosulfanyl group (SF5) is known for its powerful electron-withdrawing capabilities, which are comparable to or even exceeding those of the commonly used trifluoromethyl (CF3) group in medicinal chemistry and materials science . This electronic effect creates a polarized distribution of electron density throughout the molecule, with the phenyl ring experiencing reduced electron density, particularly at the positions ortho and para to the SF5 substituent . The nitro group, another strong electron-withdrawing substituent, further contributes to this electronic effect, creating a cumulative influence on the reactivity and properties of the compound. The combined effect of these electron-withdrawing groups enhances the electrophilicity of certain positions on the phenyl ring, making them more susceptible to nucleophilic attack, while simultaneously reducing the nucleophilicity of the aromatic system.

Spectroscopic Data

Spectroscopic characterization of (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile and related pentafluorosulfanyl compounds provides valuable insights into their structural features and electronic properties . Nuclear Magnetic Resonance (NMR) spectroscopy of pentafluorosulfanyl-containing compounds reveals characteristic patterns, particularly in 19F NMR, where the SF5 group typically displays a distinctive coupling pattern consisting of a quintet (for the axial fluorine) and a doublet of doublets (for the equatorial fluorines) . For related pentafluorosulfanyl compounds, the 19F NMR spectrum shows signals at approximately 86 ppm (quintet, J = 148.5 Hz, 1F) for the axial fluorine and around 64 ppm (dd, J = 148.5, 8.1 Hz, 4F) for the equatorial fluorines . In the 1H NMR spectrum, the protons on the phenyl ring adjacent to the pentafluorosulfanyl group typically show downfield shifts due to the electron-withdrawing effect of the SF5 group, while the methylene protons of the acetonitrile group would appear as a characteristic singlet . Infrared spectroscopy would reveal characteristic absorption bands for the nitrile group (approximately 2250-2230 cm-1) and the nitro group (asymmetric stretch at 1530-1500 cm-1 and symmetric stretch at 1360-1330 cm-1).

Stability and Reactivity Patterns

Synthetic Methodologies

Laboratory Synthesis Routes

Chemical Reactions and Transformations

Reaction Mechanisms

The reaction mechanisms involving (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile are governed by the electronic and steric effects of its functional groups, particularly the strong electron-withdrawing nature of both the pentafluorosulfanyl and nitro substituents . Reduction of the nitro group typically proceeds through a sequential electron and proton transfer mechanism, with intermediate formation of nitroso and hydroxylamine species before the final amine product is obtained. The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the C≡N triple bond, followed by protonation to form various functional derivatives. For aromatic substitution reactions, the combined electron-withdrawing effect of the SF5 and nitro groups activates the phenyl ring toward nucleophilic aromatic substitution (SNAr) at appropriate positions, while deactivating it toward electrophilic aromatic substitution (SEAr) . The pentafluorosulfanyl group exerts its electronic effect through both inductive and resonance mechanisms, with the highly electronegative fluorine atoms drawing electron density away from the aromatic system, thereby influencing the distribution of electron density and reactivity throughout the molecule .

Functional Applications

Research Applications

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile serves as a valuable building block in chemical research, particularly in the development of new methodologies and the exploration of structure-property relationships in organofluorine chemistry . The compound's unique structural features make it a useful model system for investigating the electronic and steric effects of the pentafluorosulfanyl group in combination with other functional groups, providing insights that can guide the design of new functional materials and bioactive compounds. In synthetic organic chemistry, this compound can serve as an intermediate for the preparation of more complex molecules containing the SF5 group, which has emerged as an important structural motif in pharmaceutical research due to its unique properties . The SF5 group has been investigated for its influence on various common synthetic transformations utilized in bioconjugation and drug development, making compounds like (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile valuable substrates for method development and optimization studies. Additionally, such compounds are useful for exploring the effects of highly electron-withdrawing groups on reaction kinetics, selectivity, and efficiency in various organic transformations .

Industrial Utility

The industrial utility of (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile primarily lies in its role as a specialized chemical intermediate for the synthesis of high-value compounds in the pharmaceutical and fine chemicals sectors . Companies like MolCore specialize in manufacturing this compound to serve global pharmaceutical and research industries, highlighting its importance in industrial chemistry . The compound's carefully balanced combination of functional groups—nitro, pentafluorosulfanyl, and acetonitrile—provides a structurally unique and functionally diverse starting point for the synthesis of active pharmaceutical ingredients (APIs) or their key intermediates . The pentafluorosulfanyl group imparts distinctive properties to molecules containing it, including enhanced lipophilicity, metabolic stability, and unique binding characteristics, which are particularly valuable for pharmaceutical applications where these properties can significantly influence drug efficacy and pharmacokinetics. In the agrochemical industry, compounds containing the SF5 group have shown promise as active ingredients with improved potency and environmental persistence profiles compared to their non-fluorinated counterparts, suggesting potential applications for derivatives of (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile in this sector as well.

Comparative Analysis

Structural Analogs

Several structural analogs of (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile exist, each with distinct properties and potential applications based on variations in their functional groups and substitution patterns . One closely related compound is 2-Nitro-4-(pentafluorosulfanyl)phenol, which shares the 2-nitro-4-pentafluorosulfanyl substitution pattern on the phenyl ring but features a hydroxyl group instead of the acetonitrile functionality . This phenol analog has the molecular formula C6H4F5NO3S and a molecular weight of 265.16 g/mol, differentiating it structurally and functionally from the acetonitrile derivative . Other relevant analogs include compounds where the pentafluorosulfanyl group is replaced with alternative fluorinated substituents, such as (2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile, which contains a trifluoromethyl group (CF3) instead of the pentafluorosulfanyl (SF5) group. Additional structural variations include compounds with different substitution patterns on the phenyl ring, such as positional isomers where the nitro and pentafluorosulfanyl groups occupy different positions relative to each other and to the acetonitrile functionality. Each of these structural modifications results in compounds with unique physical, chemical, and potentially biological properties, creating a rich chemical space for exploration in various research and development contexts .

Property Comparisons

Comparing the properties of (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile with its structural analogs reveals important structure-property relationships that can guide the design and selection of compounds for specific applications . The replacement of the acetonitrile group with a hydroxyl group, as in 2-Nitro-4-(pentafluorosulfanyl)phenol, significantly alters the compound's physical properties, reactivity profile, and potential biological interactions . The hydroxyl group introduces hydrogen-bonding capabilities that are absent in the acetonitrile derivative, potentially enhancing water solubility while also providing a site for further functionalization through esterification or etherification reactions . When comparing pentafluorosulfanyl compounds with their trifluoromethyl analogs, significant differences emerge in terms of size, electronic properties, and three-dimensional architecture. The SF5 group is larger and more electron-withdrawing than the CF3 group, resulting in compounds with increased lipophilicity, different molecular recognition properties, and potentially altered metabolic stability profiles. These property differences can translate into significant variations in biological activity, pharmacokinetics, and materials properties, making the choice between SF5 and CF3 substituents an important consideration in the design of functional molecules for specific applications.

Current Research Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume